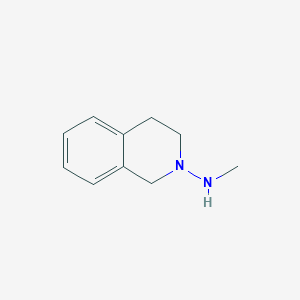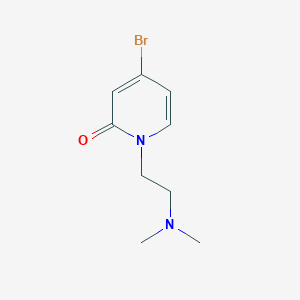![molecular formula C14H11BrN2O2S B8788076 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-](/img/structure/B8788076.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)-
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfonyl group attached to the pyrrolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the bromination of 3-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the compound’s electronic properties.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- exerts its effects is primarily through its interaction with specific molecular targets. The bromine and phenylsulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1-methyl-1H-pyrazole: Shares the bromine and methyl groups but differs in the core structure.
1-(phenylsulfonyl)pyrrole: Contains the phenylsulfonyl group but lacks the bromine and pyridine components.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-1-(phenylsulfonyl)- is unique due to its specific combination of functional groups and the pyrrolopyridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H11BrN2O2S |
|---|---|
Peso molecular |
351.22 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-bromo-3-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11BrN2O2S/c1-10-9-17(14-13(10)7-11(15)8-16-14)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
FNCIEDWMCLNYKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1C=C(C=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 4-[(1-Boc-piperidin-4-ylidene)methyl]benzoate](/img/structure/B8788001.png)


![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)


![N-[2-(diethylamino)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B8788026.png)





![2-[(2-Chloropyrimidin-4-yl)oxy]ethanol](/img/structure/B8788083.png)
